molecular formula C8H3Cl2F3O B1407770 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde CAS No. 1686130-35-7

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1407770
CAS No.: 1686130-35-7
M. Wt: 243.01 g/mol
InChI Key: JUPNFMGKWKVUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy in this context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical effects and mechanisms of action .

Preparation Methods

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method starts with the chlorination of a suitable benzaldehyde precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective substitution of hydrogen atoms with chlorine and trifluoromethyl groups. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to control reaction parameters and achieve high yields .

Chemical Reactions Analysis

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study the effects of halogenated benzaldehydes on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde can be compared with other halogenated benzaldehydes, such as:

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNFMGKWKVUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.